molecular formula C13H18O2 B13596134 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13596134
M. Wt: 206.28 g/mol
InChI Key: PVBXGXOZNVVGTO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is an organic compound with a unique structure characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propanoic acid moiety with two additional methyl groups at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 3,5-dimethylphenol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a base to form the corresponding alkylated product. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenylacetic acid: Similar structure but lacks the additional methyl groups on the propanoic acid moiety.

    2,2-Dimethylpropanoic acid: Lacks the phenyl ring and methyl substituents on the phenyl ring.

Uniqueness

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the phenyl ring with methyl substituents and the highly substituted propanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

PVBXGXOZNVVGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)(C)C(=O)O)C

Origin of Product

United States

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